Cas no 1059588-19-0 (2,5,8,11,14,17,20,23-Octaoxapentacosan-25-yl methanesulfonate)

2,5,8,11,14,17,20,23-Octaoxapentacosan-25-yl methanesulfonate 化学的及び物理的性質
名前と識別子
-
- m-PEG9-Ms
- 2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
- 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-yl methanesulfonate
- 1059588-19-0
- BP-24077
- CS-0063529
- AKOS040742055
- C70279
- HY-117031
- SCHEMBL661021
-
- インチ: 1S/C18H38O11S/c1-21-3-4-22-5-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-30(2,19)20/h3-18H2,1-2H3
- InChIKey: AQFJPOUIRSKMIV-UHFFFAOYSA-N
- ほほえんだ: S(C)(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC
計算された属性
- せいみつぶんしりょう: 462.21348320g/mol
- どういたいしつりょう: 462.21348320g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 11
- 重原子数: 30
- 回転可能化学結合数: 25
- 複雑さ: 428
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 126
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-yl methanesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P933368-250mg |
m-PEG8-Ms |
1059588-19-0 | 95% | 250mg |
¥3,600.00 | 2022-08-31 | |
A2B Chem LLC | AZ98094-500mg |
m-PEG9-Ms |
1059588-19-0 | ≥95% | 500mg |
$457.00 | 2024-04-20 | |
A2B Chem LLC | AZ98094-250mg |
m-PEG9-Ms |
1059588-19-0 | ≥95% | 250mg |
$321.00 | 2024-04-20 | |
A2B Chem LLC | AZ98094-1g |
m-PEG9-Ms |
1059588-19-0 | ≥95% | 1g |
$728.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1134169-500mg |
m-PEG8-Ms |
1059588-19-0 | 98% | 500mg |
¥4368.00 | 2024-08-09 | |
Chemenu | CM338845-1g |
m-PEG8-Ms |
1059588-19-0 | 95%+ | 1g |
$*** | 2023-04-03 | |
A2B Chem LLC | AZ98094-2g |
m-PEG9-Ms |
1059588-19-0 | ≥95% | 2g |
$1340.00 | 2024-04-20 | |
Chemenu | CM338845-500mg |
m-PEG8-Ms |
1059588-19-0 | 95%+ | 500mg |
$*** | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1134169-1g |
m-PEG8-Ms |
1059588-19-0 | 98% | 1g |
¥6718.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1134169-2g |
m-PEG8-Ms |
1059588-19-0 | 98% | 2g |
¥14341.00 | 2024-08-09 |
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-yl methanesulfonate 関連文献
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-yl methanesulfonateに関する追加情報
Research Briefing on 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-yl Methanesulfonate (CAS: 1059588-19-0)
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of polyethylene glycol (PEG) derivatives in drug formulation and delivery. Among these, 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-yl methanesulfonate (CAS: 1059588-19-0) has emerged as a critical compound due to its unique physicochemical properties and potential applications in bioconjugation and drug delivery systems. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, characterization, and biomedical applications.
The compound, a PEGylated methanesulfonate derivative, is characterized by its hydrophilic PEG chain and reactive methanesulfonate group, which facilitates covalent conjugation with biomolecules such as proteins, peptides, and nucleic acids. Recent studies have demonstrated its utility in improving the pharmacokinetic profiles of therapeutic agents by enhancing solubility, reducing immunogenicity, and prolonging circulation time. For instance, a 2023 study published in the Journal of Controlled Release reported the successful conjugation of this compound to a monoclonal antibody, resulting in a 40% increase in half-life compared to the unmodified antibody.
In terms of synthesis, recent methodological improvements have focused on optimizing yield and purity. A 2022 paper in Organic Process Research & Development detailed a scalable, one-pot synthesis route for 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-yl methanesulfonate, achieving a purity of >98% and a yield of 85%. The process involved the reaction of octaethylene glycol monomethyl ether with methanesulfonyl chloride under mild conditions, followed by purification via column chromatography. These advancements address previous challenges related to byproduct formation and scalability, making the compound more accessible for industrial applications.
Biomedical applications of this compound extend beyond drug delivery. A 2023 study in Bioconjugate Chemistry explored its use in the development of PEGylated lipid nanoparticles for mRNA delivery. The methanesulfonate group enabled efficient conjugation to cationic lipids, resulting in nanoparticles with enhanced stability and transfection efficiency. This innovation holds promise for next-generation mRNA vaccines and therapeutics, particularly in the context of personalized medicine.
Despite these advancements, challenges remain. For example, the potential for PEG-induced immune responses, including the production of anti-PEG antibodies, has been a topic of ongoing research. A 2023 review in Advanced Drug Delivery Reviews highlighted the need for further studies to elucidate the immunogenicity of PEGylated compounds like 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-yl methanesulfonate and to develop strategies to mitigate such effects. Additionally, regulatory considerations regarding the use of PEG derivatives in clinical settings continue to evolve, necessitating close monitoring by researchers and industry stakeholders.
In conclusion, 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-yl methanesulfonate (CAS: 1059588-19-0) represents a versatile and promising tool in chemical biology and pharmaceutical research. Its applications in drug delivery, bioconjugation, and nanotechnology are supported by a growing body of evidence, though further research is needed to address remaining challenges. As the field advances, this compound is likely to play an increasingly important role in the development of novel therapeutics and diagnostic agents.
1059588-19-0 (2,5,8,11,14,17,20,23-Octaoxapentacosan-25-yl methanesulfonate) 関連製品
- 1807061-75-1(2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acid)
- 2764017-46-9(8-Hydrazinyl-3-(methoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine)
- 91643-58-2(5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine)
- 1805051-89-1(3-(Bromomethyl)-4-(difluoromethyl)-2,6-dihydroxypyridine)
- 1207002-51-4(4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide)
- 1249063-13-5(2-amino-2-(dimethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol)
- 898420-75-2(2,4,6-trimethyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide)
- 2138415-94-6(1-Isoquinolinemethanamine, N-ethyl-5,6,7,8-tetrahydro-)
- 1361742-60-0(Methyl 2-(2,5-dichlorophenyl)-5-fluoronicotinate)
- 1415829-50-3(5-3-(difluoromethoxy)phenyl-1H-pyrazole-3-carboxylic acid)




